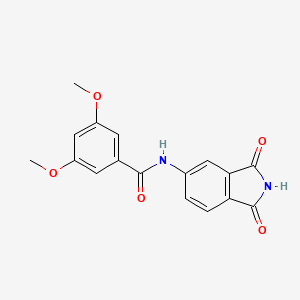
6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 7th position on the benzodioxine ring. Benzodioxines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: Formation of benzodioxine oxides.
Reduction: Formation of reduced benzodioxine derivatives.
Substitution: Formation of substituted benzodioxine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline: Another brominated and difluoromethylated compound with a different core structure.
6-Bromo-7-hydroxycoumarin: A coumarin derivative with similar bromine substitution but different functional groups.
Uniqueness
6-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
6-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFLYVMLPMJQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)

![3-(2-chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2891492.png)






![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)

![6-Tert-butyl-2-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2891505.png)
![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)
